Welcome to the BenchChem Online Store!
molecular formula C13H16BrNO B8556381 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8556381
M. Wt: 282.18 g/mol
InChI Key: OPXSPFLYYIDRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04512990

Procedure details

A solution of 4-bromobutyryl chloride (3.4 g) in ether (25 ml) was added to a mixture of 1,2,3,4-tetrahydroquinoline (6.8 g), ether (20 ml) and 10% aqueous sodium hydroxide (34 ml). The mixture was refluxed with stirring for 3 hours then the ethereal solution was washed with dilute hydrochloric acid, dried and evaporated to yield the title compound as an oil.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[NH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1.[OH-].[Na+]>CCOCC>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
BrCCCC(=O)Cl
Name
Quantity
6.8 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
34 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
WASH
Type
WASH
Details
the ethereal solution was washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCCCC(=O)N1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.